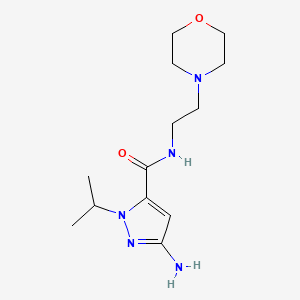
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide (AMPP) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of several key enzymes and proteins, making it a promising candidate for the treatment of a variety of diseases.
Mécanisme D'action
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of several key enzymes and proteins, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis and inhibit tumor growth. This compound also inhibits the activity of several other proteins, including the NF-κB pathway, which is involved in inflammation, and the JAK/STAT pathway, which is involved in immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and reduction of inflammation. This compound has also been shown to protect neurons from oxidative stress and cell death, making it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cells and tissues. However, this compound also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide, including:
1. Further studies on the mechanism of action of this compound, including its effects on other signaling pathways and proteins.
2. Development of more potent and selective inhibitors of the PI3K/AKT/mTOR pathway.
3. Evaluation of the efficacy of this compound in preclinical and clinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders.
4. Investigation of the potential use of this compound in combination with other therapies, such as chemotherapy or radiation therapy.
5. Development of new formulations of this compound to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of isopropylamine with 2-morpholin-4-ylethylamine to form a secondary amine. This intermediate is then reacted with 3-amino-1H-pyrazole-5-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the activity of several key enzymes and proteins involved in tumor growth and metastasis. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and cell death.
Propriétés
IUPAC Name |
5-amino-N-(2-morpholin-4-ylethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-10(2)18-11(9-12(14)16-18)13(19)15-3-4-17-5-7-20-8-6-17/h9-10H,3-8H2,1-2H3,(H2,14,16)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKGOPJYVGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone](/img/structure/B2577868.png)


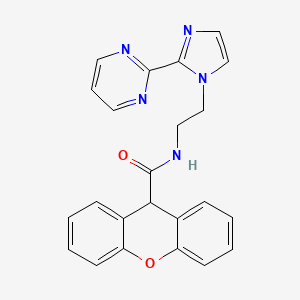
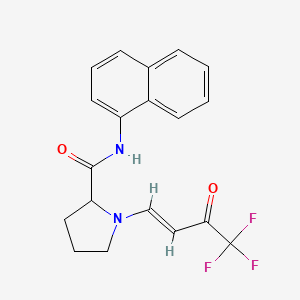
![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)
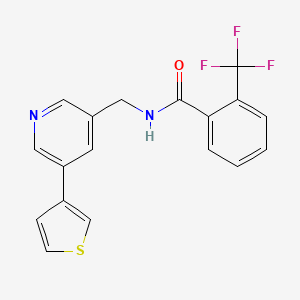
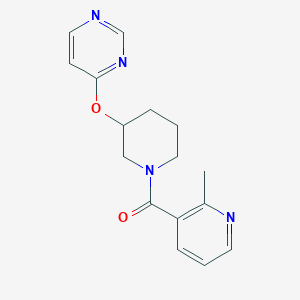

![3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)


![3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B2577888.png)
